

4-(3-Chlorophenyl)-4-oxobutanoic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(3-Chlorophenyl)-4-oxobutanoic acid

CAS No.: 62903-14-4

Cat. No.: B1586318

[Get Quote](#)

An In-Depth Technical Guide to **4-(3-Chlorophenyl)-4-oxobutanoic Acid**

Abstract

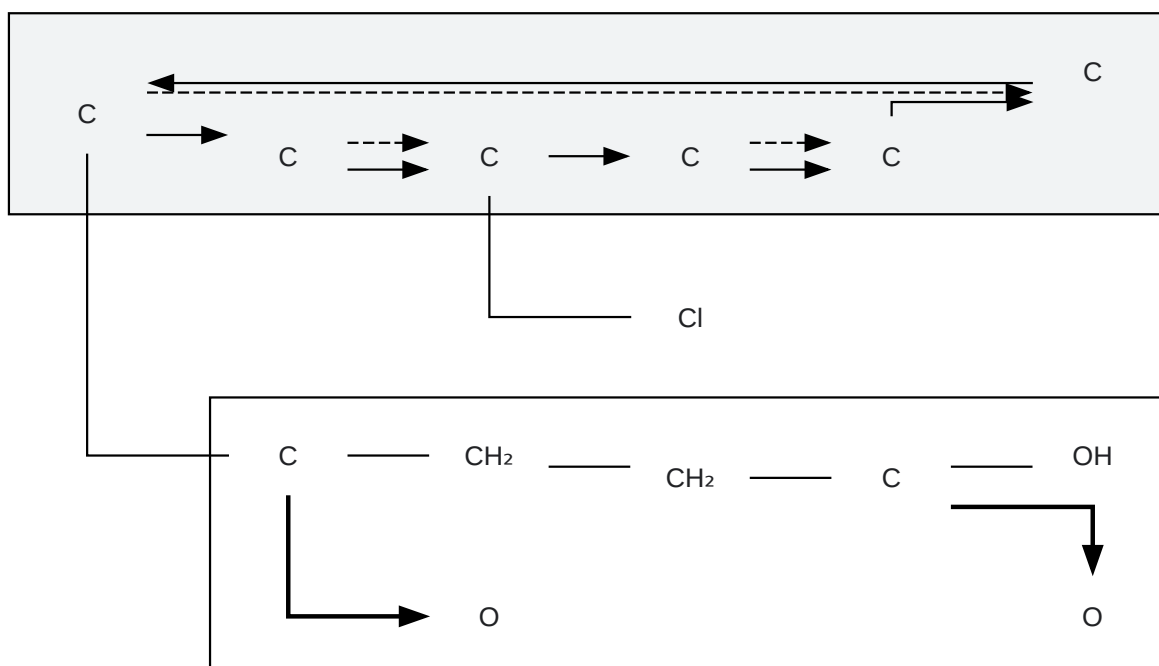
This technical guide provides a comprehensive overview of **4-(3-Chlorophenyl)-4-oxobutanoic acid**, a halogenated aromatic keto-acid. The document is structured to serve researchers and professionals in drug development and chemical synthesis by detailing the compound's physicochemical properties, synthesis via Friedel-Crafts acylation, and thorough spectroscopic characterization. Emphasis is placed on the causal reasoning behind synthetic strategies, particularly addressing the challenge of regioselectivity, and the interpretation of analytical data. This guide serves as a foundational resource for utilizing this molecule as a versatile building block in complex organic synthesis.

Introduction and Molecular Overview

4-(3-Chlorophenyl)-4-oxobutanoic acid, also known as 3-(3-chlorobenzoyl)propionic acid, is an organic compound featuring a chlorophenyl group attached to a four-carbon butanoic acid chain via a ketone functional group. The presence of three key features—a carboxylic acid, a

ketone, and a halogenated aromatic ring—makes it a valuable intermediate for synthetic chemistry. The chlorine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties and reactivity, offering a specific vector for further functionalization in the design of complex target molecules, including potential pharmaceutical agents. The strategic importance of chloro-containing molecules in drug discovery is well-documented, as they can modulate pharmacokinetic and pharmacodynamic properties.

The structural arrangement of its functional groups allows for a wide range of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides; the ketone is susceptible to reduction, oxidation (e.g., Baeyer-Villiger), or reactions at the alpha-carbon; and the aromatic ring can undergo further electrophilic or nucleophilic substitution. This versatility makes it a key precursor for building diverse molecular scaffolds.



[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **4-(3-Chlorophenyl)-4-oxobutanoic acid**.

Physicochemical Properties

A summary of the key identifiers and computed properties for **4-(3-Chlorophenyl)-4-oxobutanoic acid** is presented below. It is important to note that while a CAS Number for the related 4-chloro isomer (3984-34-7) is well-documented, a specific and verified CAS number for the 3-chloro isomer is not consistently available in major public databases.[1]

Property	Value	Source
IUPAC Name	4-(3-Chlorophenyl)-4-oxobutanoic acid	-
Synonyms	3-(3-Chlorobenzoyl)propionic acid	-
Molecular Formula	C ₁₀ H ₉ ClO ₃	[2]
Molecular Weight	212.63 g/mol	[2]
Monoisotopic Mass	212.02402 Da	[2]
Appearance	Predicted to be a white to off-white solid, similar to its 4-chloro isomer.	Inferred from[1]
Melting Point	Not experimentally reported. The related 4-chloro isomer melts at 129-133 °C.	Inferred from[1]
SMILES	<chem>C1=CC(=CC(=C1)Cl)C(=O)CC(=O)O</chem>	[2]
InChI Key	QRPFBMZLGJGHGD-UHFFFAOYSA-N	[2]
Predicted XlogP	1.9	[2]

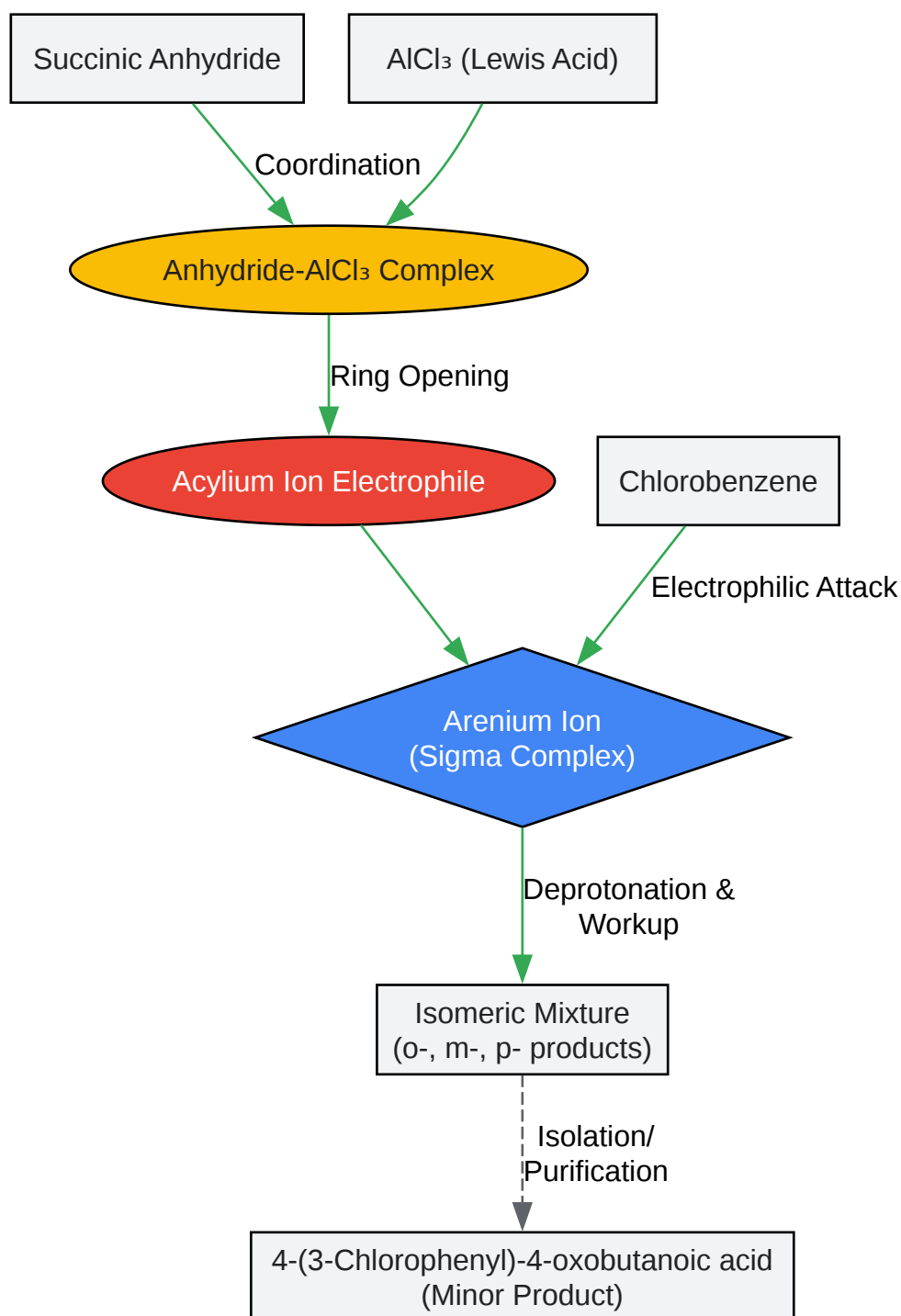
Synthesis and Mechanistic Considerations

The primary route for synthesizing aryl oxobutanoic acids is the Friedel-Crafts acylation of an aromatic substrate with succinic anhydride.[3] This reaction is a classic example of electrophilic aromatic substitution, driven by the generation of a potent acylium ion electrophile using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The Challenge of Regioselectivity

When chlorobenzene is the substrate, the directing effect of the chloro group becomes the critical determinant of the product's isomeric distribution. The chlorine atom is an ortho-, para-directing, yet deactivating, group. This is due to a competition between its inductive electron-withdrawing effect (deactivating) and its resonance electron-donating effect (ortho-, para-directing). Consequently, the Friedel-Crafts acylation of chlorobenzene with succinic anhydride overwhelmingly yields 4-(4-chlorophenyl)-4-oxobutanoic acid (para-isomer) as the major product, with a smaller amount of the 2-chloro (ortho) isomer. The formation of the desired 3-chloro (meta) isomer is typically minimal, often constituting only a minor byproduct (0.1–4% in related benzylation reactions).[4]

Therefore, direct acylation of chlorobenzene is not a viable strategy for the high-yield synthesis of the pure meta-isomer. An alternative approach, such as starting with a meta-substituted precursor, would be required for a targeted synthesis. However, for the purpose of this guide, we will describe the established protocol for the reaction on chlorobenzene, which produces an isomeric mixture from which the 3-chloro isomer would need to be isolated.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Friedel-Crafts acylation of chlorobenzene.

Experimental Protocol: Synthesis of (Chlorophenyl)oxobutanoic Acids

This protocol is adapted from the well-established synthesis of β -benzoylpropionic acid and is expected to yield a mixture of isomers.[5] The subsequent purification to isolate the 3-chloro isomer would require advanced chromatographic techniques.

Materials:

- Succinic anhydride
- Chlorobenzene (anhydrous)
- Aluminum chloride (anhydrous, powdered)
- Hydrochloric acid (concentrated)
- Water (deionized)
- Sodium carbonate
- Activated charcoal
- Ice

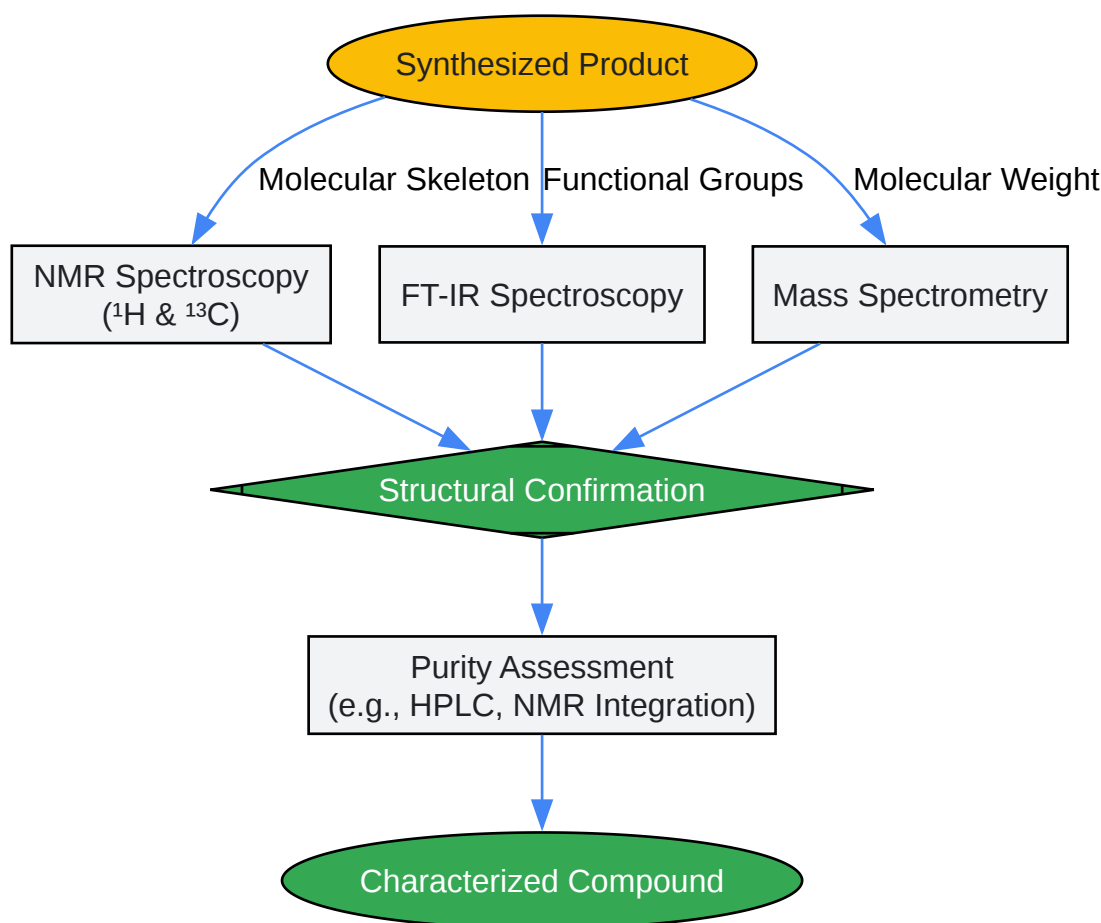
Procedure:

- **Setup:** Assemble a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
- **Initial Charge:** To the flask, add succinic anhydride (1.0 eq) and anhydrous chlorobenzene (used as both reactant and solvent, ~5-10 eq).
- **Catalyst Addition:** Begin stirring the mixture and, in a single portion, add powdered anhydrous aluminum chloride (2.2 eq). The reaction is exothermic, and hydrogen chloride gas will be evolved. The setup should be in a fume hood.
- **Reaction:** Heat the mixture using an oil bath to reflux (~130°C) and maintain reflux with vigorous stirring for approximately 1-2 hours to ensure complete reaction.

- **Quenching:** Cool the reaction flask in an ice-water bath. Cautiously and slowly add cold water (~5 mL per gram of AlCl_3) through the addition funnel to quench the reaction and decompose the aluminum chloride complex. This step is highly exothermic.
- **Workup:** Add concentrated hydrochloric acid to the mixture to dissolve any aluminum salts. Remove the excess chlorobenzene via steam distillation.
- **Isolation of Crude Product:** Cool the remaining aqueous solution. The crude product, an isomeric mixture of (chlorophenyl)oxobutanoic acids, will precipitate as a solid. Collect the solid by vacuum filtration.
- **Purification:**
 - Dissolve the crude solid in a hot aqueous solution of sodium carbonate.
 - Treat the solution with activated charcoal to remove colored impurities and filter while hot.
 - Cool the filtrate and carefully acidify with concentrated hydrochloric acid to re-precipitate the product.
 - Collect the purified solid mixture by vacuum filtration, wash with cold water, and dry.
- **Isomer Separation:** Separation of the 3-chloro isomer from the dominant 4-chloro and minor 2-chloro isomers requires preparative high-performance liquid chromatography (HPLC) or fractional crystallization, which can be challenging.

Analytical and Spectroscopic Characterization

Validating the structure and purity of the target compound is paramount. A combination of spectroscopic techniques provides a complete profile of the molecule. As experimental data for the 3-chloro isomer is not widely published, the following represents a predicted analysis based on established spectroscopic principles.



[Click to download full resolution via product page](#)

Caption: Standard workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure, including isomerism.

- ¹H NMR (Predicted, 500 MHz, CDCl₃):
 - δ ~11-12 ppm (singlet, broad, 1H): This very downfield signal corresponds to the acidic proton of the carboxylic acid group (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
 - δ ~7.95 ppm (triplet, $J \approx 1.5$ Hz, 1H): Aromatic proton at the C2 position (between the chloro and carbonyl groups). It appears as a narrow triplet or singlet-like peak due to small

meta-couplings.

- δ ~7.85 ppm (doublet of triplets, 1H): Aromatic proton at the C6 position.
- δ ~7.55 ppm (doublet of triplets, 1H): Aromatic proton at the C4 position.
- δ ~7.45 ppm (triplet, $J \approx 8.0$ Hz, 1H): Aromatic proton at the C5 position, coupled to the protons at C4 and C6.
- δ ~3.30 ppm (triplet, $J \approx 6.5$ Hz, 2H): Methylene protons (-CH₂-) adjacent to the aromatic ketone. They are deshielded by the carbonyl group.
- δ ~2.85 ppm (triplet, $J \approx 6.5$ Hz, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid group.
- ¹³C NMR (Predicted, 125 MHz, CDCl₃):
 - δ ~196 ppm: Ketone carbonyl carbon (Ar-C=O).
 - δ ~178 ppm: Carboxylic acid carbonyl carbon (-COOH).
 - δ ~138 ppm: Aromatic C1 (ipso-carbon attached to the carbonyl).
 - δ ~135 ppm: Aromatic C3 (ipso-carbon attached to Cl).
 - δ ~133 ppm: Aromatic C5.
 - δ ~129 ppm: Aromatic C6.
 - δ ~128 ppm: Aromatic C4.
 - δ ~126 ppm: Aromatic C2.
 - δ ~33 ppm: Methylene carbon adjacent to the ketone.
 - δ ~28 ppm: Methylene carbon adjacent to the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of the key functional groups.

Frequency Range (cm ⁻¹)	Vibration Type	Intensity / Shape
~2500-3300	O-H stretch (Carboxylic Acid)	Strong, Very Broad
~1710	C=O stretch (Carboxylic Acid Dimer)	Strong, Sharp
~1685	C=O stretch (Aryl Ketone)	Strong, Sharp
~1550-1600	C=C stretch (Aromatic Ring)	Medium
~1200-1300	C-O stretch (Carboxylic Acid)	Medium
~700-800	C-Cl stretch / C-H out-of-plane bend (meta)	Strong

The IR spectrum is expected to be dominated by two strong carbonyl absorptions and a very broad hydroxyl stretch, which are characteristic features of a carboxylic acid. The aryl ketone carbonyl appears at a slightly lower wavenumber than the acid carbonyl due to conjugation with the aromatic ring.

Applications in Research and Drug Development

While specific applications of **4-(3-chlorophenyl)-4-oxobutanoic acid** are not extensively reported, its structure makes it an analog of other important synthetic intermediates. Aryl oxobutanoic acids are precursors for a variety of heterocyclic systems and pharmacologically active molecules.

- **Heterocycle Synthesis:** The 1,4-dicarbonyl relationship (keto-acid) is a classic precursor for synthesizing five- and six-membered heterocycles like pyridazinones, furans, and pyrroles, which are common scaffolds in medicinal chemistry.
- **Precursor to GABA Analogs:** Reduction of the ketone and subsequent modifications can lead to analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter.
- **Building Block for API Synthesis:** The molecule can serve as a fragment in the modular synthesis of larger, more complex active pharmaceutical ingredients (APIs). The meta-chloro

substitution provides a specific electronic and steric profile that can be crucial for target binding and can serve as a handle for late-stage functionalization via cross-coupling reactions.

Conclusion

4-(3-Chlorophenyl)-4-oxobutanoic acid is a multifunctional chemical building block with significant potential in synthetic organic chemistry. While its synthesis via the direct Friedel-Crafts acylation of chlorobenzene is hampered by poor regioselectivity, its value as a synthetic intermediate warrants the development of more targeted synthetic routes. The detailed spectroscopic analysis presented in this guide provides a robust framework for its identification and characterization, enabling researchers to confidently employ this versatile molecule in the pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

- PubChem. **2-Amino-4-(3-chlorophenyl)-4-oxobutanoic acid**. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Veeprho. **4-(4-Chlorophenyl)-4-oxobutanoic Acid** | CAS 3984-34-7. Veeprho Laboratories Pvt. Ltd. Available at: [\[Link\]](#)
- Wikipedia. **4-(4-Methylphenyl)-4-oxobutanoic acid**. Wikimedia Foundation. Available at: [\[Link\]](#)
- PubChemLite. **4-(3-chlorophenyl)-4-oxobutanoic acid** (C₁₀H₉ClO₃). Université du Luxembourg. Available at: [\[Link\]](#)
- Somerville, L. F. and Allen, C. F. H. β -BENZOYLPROPIONIC ACID. Organic Syntheses. Coll. Vol. 2, p.81 (1943); Vol. 13, p.12 (1933). Available at: [\[Link\]](#)
- Google Patents. CN112409166A - Synthetic method of 3-chloropropionyl chloride.
- SpectraBase. **4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[¹³C NMR]**. John Wiley & Sons, Inc. Available at: [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the

Organometallic Chemist. The Journal of Organic Chemistry, 75(20), 7511–7514. Available at: [\[Link\]](#)

- Quick Company. Microwave Induced Synthesis Of β Benzoyl Propionic Acid And Their. Available at: [\[Link\]](#)
- Marvel, C. S. and Gauerke, C. G. β -CHLOROPROPIONIC ACID. Organic Syntheses. Coll. Vol. 1, p.164 (1941); Vol. 6, p.24 (1926). Available at: [\[Link\]](#)
- SpectraBase. 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, tms derivative - Optional[^{13}C NMR]. John Wiley & Sons, Inc. Available at: [\[Link\]](#)
- ResearchGate. CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β -methyl- α -homophenylalanine. Available at: [\[Link\]](#)
- IndiaMART. 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Available at: [\[Link\]](#)
- Gore, P. H., & Hoskins, J. A. (1964). The Friedel–Crafts acylation of aromatic halogen derivatives. Part III. The benzylation of chlorobenzene. Journal of the Chemical Society C: Organic, 5666-5673. Available at: [\[Link\]](#)
- University of Calgary. Sample IR spectra. Available at: [\[Link\]](#)
- SpectraBase. 4-(3'-Amino-2'-thienyl)-4-oxobutanoic acid - Optional[MS (GC)]. John Wiley & Sons, Inc. Available at: [\[Link\]](#)
- Matrix Fine Chemicals. 4-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID | CAS 3984-34-7. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. veeprho.com [veeprho.com]

- [2. PubChemLite - 4-\(3-chlorophenyl\)-4-oxobutanoic acid \(C10H9ClO3\)](#) [pubchemlite.lcsb.uni.lu]
- [3. 4-\(4-Methylphenyl\)-4-oxobutanoic acid - Wikipedia](#) [en.wikipedia.org]
- [4. \(2S,3S\)-4-\(\(4-Chlorophenyl\)amino\)-2,3-dihydroxy-4-oxobutanoic acid | C10H10ClNO5 | CID 14270103 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [5. Organic Syntheses Procedure](#) [orgsyn.org]
- To cite this document: BenchChem. [4-(3-Chlorophenyl)-4-oxobutanoic acid chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586318/docs#4-3-chlorophenyl-4-oxobutanoic-acid-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check